molecular formula C24H19ClN2O2 B7716420 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide

Cat. No.: B7716420
M. Wt: 402.9 g/mol
InChI Key: HTZRNLJNCIQWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a versatile chemical compound with various scientific applications. This compound holds great potential in diverse research fields, allowing for innovative discoveries with its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide typically involves the reaction of 4-chlorobenzoyl chloride with N-((2-hydroxy-7-methylquinolin-3-yl)methyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
  • 4-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide

Uniqueness

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-16-7-8-18-14-19(23(28)26-22(18)13-16)15-27(21-5-3-2-4-6-21)24(29)17-9-11-20(25)12-10-17/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZRNLJNCIQWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.